molecular formula C21H17N3O3S B2399680 3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 681163-23-5

3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2399680
CAS RN: 681163-23-5
M. Wt: 391.45
InChI Key: VICQMPKHJZWDAQ-UHFFFAOYSA-N
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Description

The compound “3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a novel series of benzothiazole bearing 1,2,3-triazole derivatives .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Heterocyclization of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides by use of NH4SCN in ethanol under reflux efficiently furnished the intermediates .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by 1H and 13C NMR . The spectroscopic analyses and agarose-gel electrophoresis assays indicated that the compound could interact with DNA .


Chemical Reactions Analysis

The compound was synthesized from the reaction of 2-Mercaptobenzothiazole (2 mmol) added to a solution of tert-butylamine (20 mmol) in the presence of self-prepared N-doped carbon supported cobalt catalyst .


Physical And Chemical Properties Analysis

The compound has a melting point of 252–254 °C. Its IR (KBr, cm −1) values are: 3159 (N–H), 1712 (C=O), 1659 (C=N, benzothiazole, str.), 1572 (N=C), 646 (CS). Its 1 H NMR (400 MHz, DMSO-d 6) values are: δ 12.81 (s, 1 H, NH), 7.56–7.26, 6.85–6.96 (m, 3H, benzothiazole), 7.71 (s, 1 H, CH), 3.87 (br s, 4H pip), 3.76 (s, 3H, OCH 3), 3.46 (br s, 4H pip), 2.93–2.97 (m, 1 H, N –CH), 1.84 (d, J = 6.6 Hz, 6H, –2CH 3) .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their anti-tubercular potential. Researchers have synthesized novel benzothiazole-based compounds and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). These compounds exhibit promising activity against the bacterium responsible for tuberculosis. The synthesis of these derivatives involves various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation .

Antioxidant Properties

N2-[2-chloro-4(3,4,5-trimethoxy phenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine derivatives containing benzothiazole moieties were synthesized and screened for in vitro antioxidant properties. Some of these compounds exhibited potent antioxidant activity, making them interesting candidates for further investigation .

Coupling with 1,3,4-Oxadiazole-2-Thiol Pharmacophore

Researchers have synthesized a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole compounds coupled with a 1,3,4-oxadiazole-2-thiol pharmacophore. These compounds were characterized using NMR and mass spectral data. Their potential applications in drug discovery and medicinal chemistry warrant further exploration .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis . This suggests that the compound may interact with its targets, leading to the inhibition of essential biochemical processes in the bacteria, thereby exerting its anti-tubercular effect.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the metabolic pathways essential for the survival and replication of M. tuberculosis.

Result of Action

The reported anti-tubercular activity of benzothiazole derivatives suggests that the compound may lead to the death ofM. tuberculosis cells .

properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-19(15-13-14-5-1-3-7-17(14)27-20(15)26)23-9-11-24(12-10-23)21-22-16-6-2-4-8-18(16)28-21/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICQMPKHJZWDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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